

Commercial Sourcing and Technical Guide: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

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Compound of Interest

Compound Name: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1271436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** (CAS No. 27834-99-7). This document is intended to assist researchers, scientists, and professionals in drug development with sourcing this key chemical intermediate.

Chemical Identity

- Chemical Name: **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**
- Synonyms: Ethyl (3-methoxybenzoyl)acetate, 3-(3-Methoxyphenyl)-3-oxopropionic acid ethyl ester
- CAS Number: 27834-99-7[1]
- Molecular Formula: C₁₂H₁₄O₄[1]
- Molecular Weight: 222.24 g/mol [1]
- Structure:

Commercial Suppliers

A number of commercial suppliers offer **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**. The table below summarizes key information for several identified vendors. Purity levels are generally high, though it is always recommended to request a lot-specific Certificate of Analysis. Pricing and availability are subject to change and direct inquiry with the suppliers is recommended.

Supplier	Reported Purity	Available Quantities	Website/Contact
JHECHEM CO LTD	Not specified	Inquire	ECHEMI marketplace
Aceschem	>95%	Inquire	--INVALID-LINK--
Syntechem Co.,Ltd	97%	1g, 5g, 25g, 100g, 250g, 1kg, 5kg	--INVALID-LINK--
BLD Pharm	>97%	5g, 25g	--INVALID-LINK--
Key Organics	95%	1g, 5g	--INVALID-LINK--

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** are not readily available in public literature. However, based on established chemical principles, representative procedures are provided below. Note: These protocols are illustrative and may require optimization.

Synthesis via Claisen Condensation

The most common synthetic route to β -keto esters such as **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this case, 3-methoxyacetophenone and diethyl carbonate would be suitable starting materials.

Reaction:

Representative Protocol:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (NaH) as a 60% dispersion in mineral oil (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
- **Enolate Formation:** A solution of 3-methoxyacetophenone (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.
- **Condensation:** Diethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity and confirming the identity of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Representative GC-MS Parameters:

- **GC System:** Agilent 7890B GC coupled to a 5977A MSD
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- **Carrier Gas:** Helium at a constant flow of 1.0 mL/min
- **Inlet Temperature:** 250 °C

- Injection Volume: 1 μ L (split mode, e.g., 50:1)
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
- MSD Parameters:
 - Transfer Line: 280 °C
 - Ion Source: 230 °C (Electron Ionization, 70 eV)
 - Quadrupole: 150 °C
 - Scan Range: m/z 40-450

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used for quantitative analysis and purity determination.

Representative HPLC Parameters:

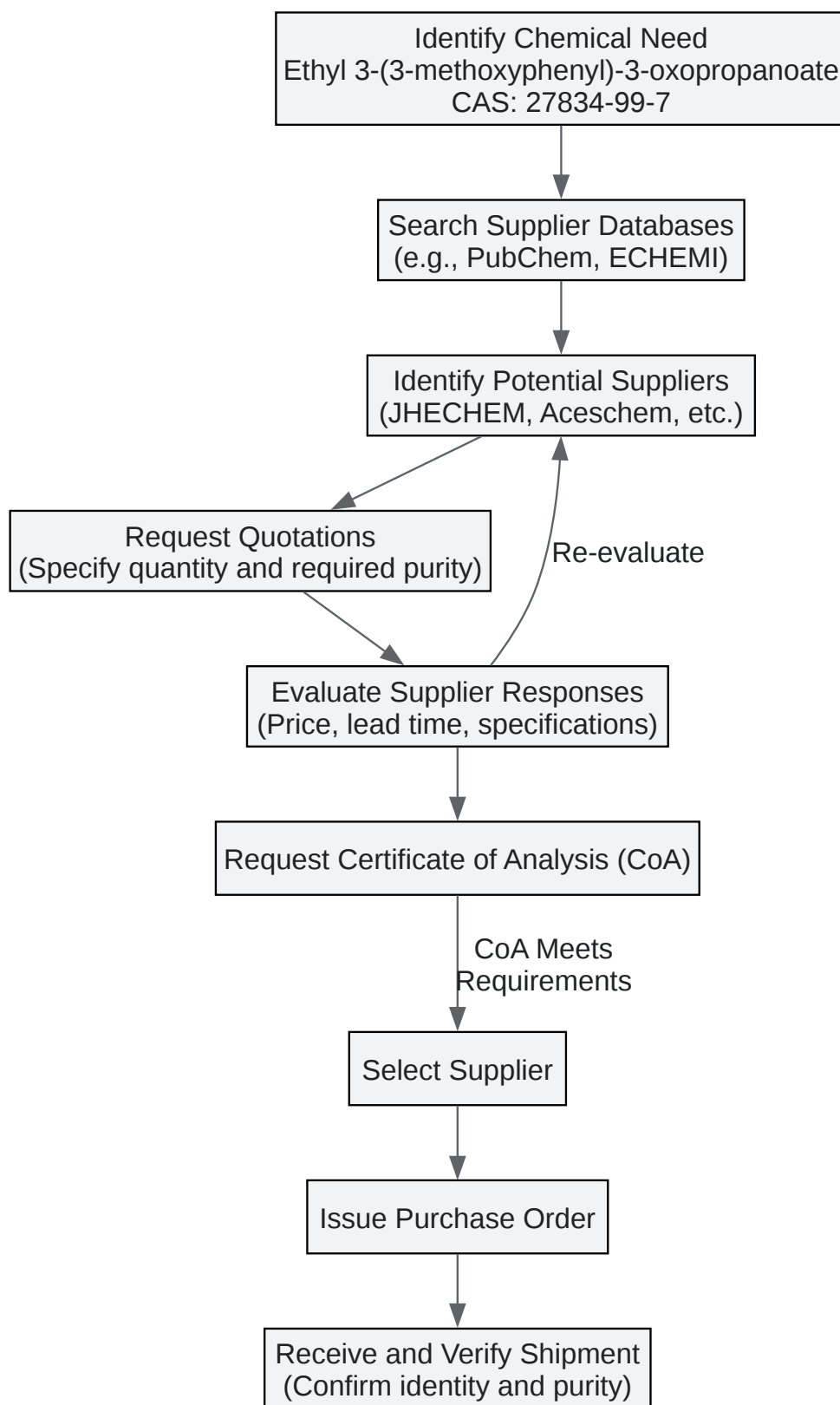
- HPLC System: Waters Alliance e2695 with 2998 Photodiode Array Detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient:
 - Start at 40% B, hold for 2 minutes

- Linear gradient to 95% B over 10 minutes
- Hold at 95% B for 2 minutes
- Return to 40% B and equilibrate for 5 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL

Visualizations

Procurement Workflow

The following diagram illustrates a typical workflow for the procurement of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** for research and development purposes.

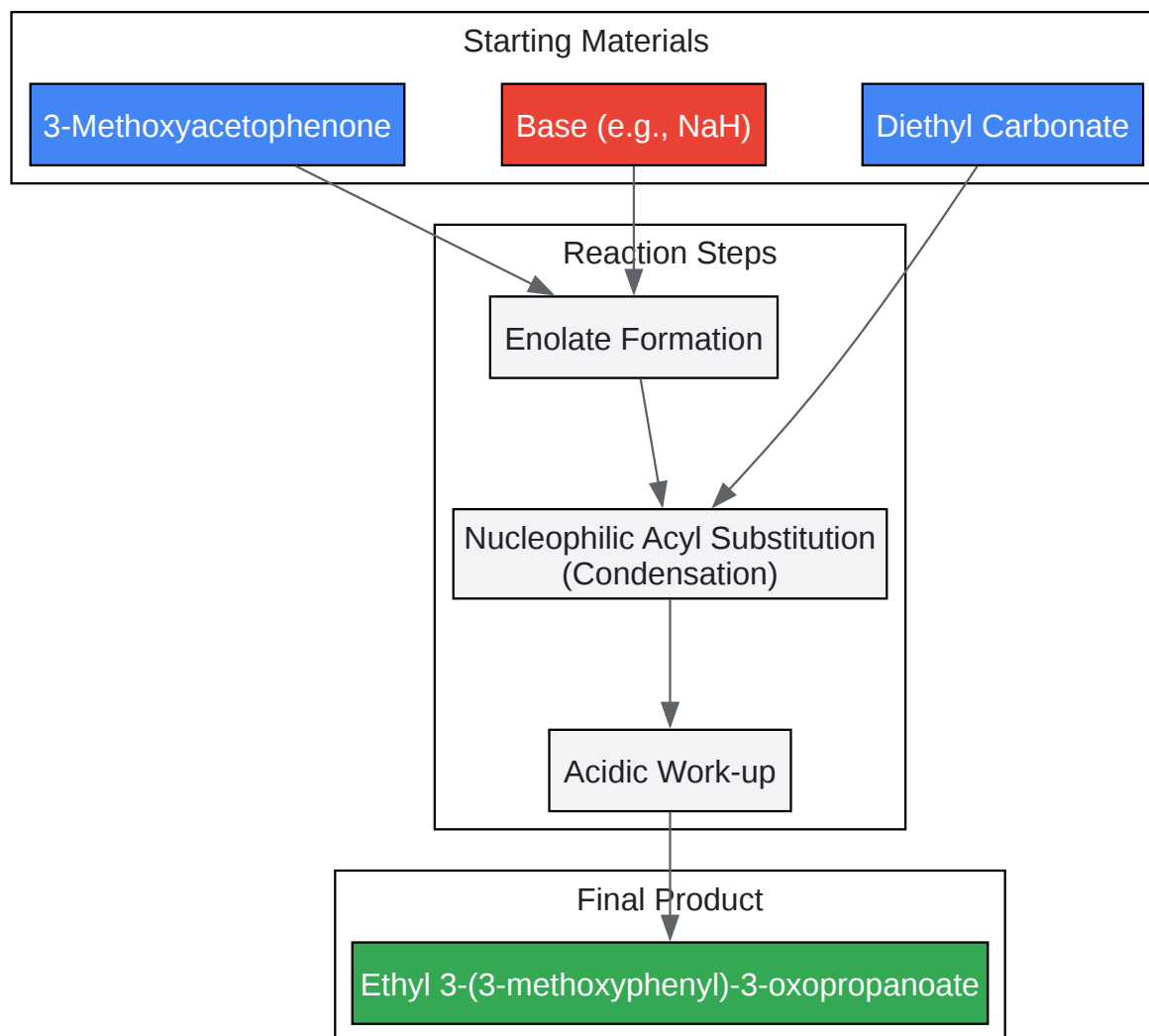


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Procurement Workflow for a Chemical Intermediate.

Synthesis Pathway: Claisen Condensation

The diagram below outlines the key steps in the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** via a Claisen condensation.



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Claisen Condensation Synthesis Pathway.

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References

- 1. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
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